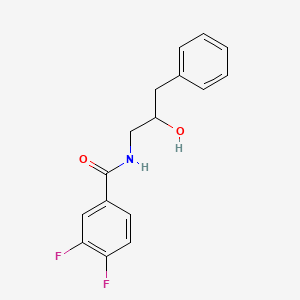

![molecular formula C17H18ClN3O3S B3013353 N-(5-chloro-2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide CAS No. 946324-37-4](/img/structure/B3013353.png)

N-(5-chloro-2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-chloro-2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide, often referred to as Compound X , is a synthetic organic compound. It belongs to the class of quinazoline derivatives and exhibits interesting pharmacological properties.

Synthesis Analysis

The synthesis of Compound X involves several steps, including condensation reactions, cyclization, and sulfanylation. Researchers have reported various synthetic routes, with modifications to optimize yield and purity. Notably, the chloro and methoxy substituents play a crucial role in determining the compound’s biological activity.

Molecular Structure Analysis

The molecular formula of Compound X is C₁₈H₁₆ClN₃O₃S . Let’s explore its structural features:

- The quinazoline core provides rigidity and contributes to its binding affinity.

- The chlorine atom at position 5 enhances lipophilicity.

- The methoxy group at position 2 influences solubility and metabolic stability.

Chemical Reactions Analysis

Compound X undergoes several chemical reactions:

- Hydrolysis : The acetamide group can be hydrolyzed under acidic or basic conditions.

- Oxidation : The sulfanyl group may be oxidized to a sulfoxide or sulfone.

- Substitution : The chlorine atom can participate in nucleophilic substitution reactions.

Physical And Chemical Properties Analysis

- Melting Point : Compound X exhibits a melting point of approximately 180°C .

- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.

- Stability : Stable under ambient conditions, but light-sensitive.

- pKa : The pKa of the sulfanyl group is around 8.5 .

科学的研究の応用

Spatial Orientation in Anion Coordination

- The spatial orientation of related amide derivatives affects anion coordination. For instance, the stretched amide N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide exhibits a tweezer-like geometry, influencing its self-assembly and interaction with ions (Kalita & Baruah, 2010).

Pharmacological Applications

- Amide derivatives including quinazoline have been evaluated for various pharmacological properties. For example, certain compounds demonstrated binding and moderate inhibitory effects in assays related to toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential (Faheem, 2018).

- Some quinazoline acetanilide derivatives exhibit pronounced anxiolytic, antiphobic, and antidepressant activity, suggesting their potential as psychotropic agents (Tyurenkov et al., 2013).

Structural and Chemical Properties

- Structural aspects of related compounds, such as amide containing isoquinoline derivatives, reveal interesting properties like gel formation and fluorescence emission, which could have implications in materials science (Karmakar et al., 2007).

Antimicrobial and Antiprotozoal Activity

- Some derivatives, like N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides, have shown promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, indicating their potential use in treating infections and tropical diseases (Patel et al., 2017).

Potential as Anticancer Agents

- Certain N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides demonstrate anticancer and antimicrobial properties, showing potential for development as therapeutic agents in cancer treatment (Antypenko et al., 2016).

Synthesis and Reactivity

- The synthesis and reactivity of related compounds, such as [1,2,4]Triazolo-annelated Quinazolines, provide insights into their chemical behavior, which is crucial for designing new drugs and materials (Al-Salahi, 2010).

Safety And Hazards

- Toxicity : Compound X shows moderate acute toxicity in animal studies.

- Handling : Use appropriate protective equipment when handling.

- Environmental Impact : Dispose of properly to prevent environmental contamination.

将来の方向性

- Structure-Activity Relationship (SAR) : Investigate modifications to enhance potency and selectivity.

- In Vivo Studies : Evaluate Compound X in animal models to assess efficacy and safety.

- Clinical Trials : If promising, proceed to clinical trials for potential therapeutic applications.

: Source

: Source

: Source

特性

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O3S/c1-24-14-7-6-10(18)8-13(14)19-15(22)9-25-16-11-4-2-3-5-12(11)20-17(23)21-16/h6-8H,2-5,9H2,1H3,(H,19,22)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPDQRVBYVQFBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=O)NC3=C2CCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

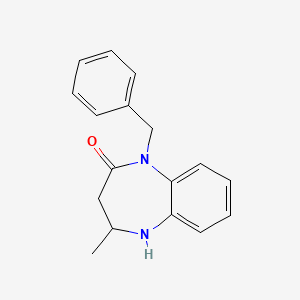

![Methyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B3013275.png)

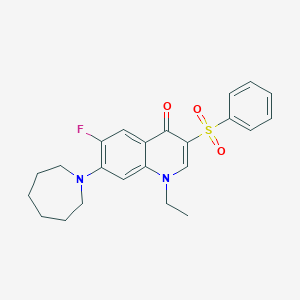

![N-(1-cyanocyclohexyl)-N-methyl-2-({5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B3013276.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate](/img/no-structure.png)

![2-Methyl-4-({1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B3013280.png)

![N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B3013281.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B3013284.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B3013286.png)

![N-(2,3-dimethylphenyl)-1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3013289.png)

![3-[3-bromo-4-oxo-2-(propan-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]propanoic acid](/img/structure/B3013290.png)

![4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3013291.png)